molecular formula C8H4N6 B174044 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS No. 119270-27-8

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Cat. No.: B174044
CAS No.: 119270-27-8
M. Wt: 184.16 g/mol
InChI Key: NXEKAPRNZKNMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (CAS 339029-86-6) is a high-value heterocyclic compound serving as a key synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. This pyrazolo[1,5-a]pyrimidine derivative is part of a notable class of fused bicyclic structures recognized for their potent protein kinase inhibitor (PKI) activity, playing a critical role in the development of targeted cancer therapies . Researchers utilize this scaffold to design molecules that act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways essential for cancer cell proliferation and survival . Its structural framework is highly amenable to chemical modification, allowing for the fine-tuning of electronic properties, lipophilicity, and binding affinity to specific biological targets such as CK2, EGFR, B-Raf, and MEK kinases . The compound's specific research value lies in its versatility as a precursor for generating diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening against oncogenic kinases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N6/c9-1-5-3-12-8-6(2-10)4-13-14(8)7(5)11/h3-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEKAPRNZKNMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C=NN2C(=C1C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352298
Record name 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119270-27-8
Record name 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Polar Protic vs. Aprotic Solvents

  • Glacial acetic acid : Enhances cyclization rates due to high polarity and proton-donating capacity but requires prolonged reflux (15 hours).

  • Isopropanol/acetonitrile : Reduces reaction times to 3–5 hours at reflux, with yields ranging from 31% to 77% depending on substituents.

Temperature Optimization

Elevated temperatures (170°C) in solvent-free conditions maximize yields by accelerating dehydration steps. However, this approach risks thermal decomposition, necessitating precise temperature control.

Post-Synthetic Modifications and Functionalization

Chlorination and Amination

Treating the parent compound with phosphorus oxychloride introduces chlorine at position 7, forming 7-chloro-2-methylsulphanyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (12) in 73% yield. Subsequent amination with cyclohexylamine in ethanol replaces the chlorine with a cyclohexylamino group (14a) , confirmed by 1H^1 \text{H} NMR aliphatic proton multiplet signals at δ 1.2–1.9.

Acylation Reactions

Acetylation of the 7-amino group using acetic anhydride in pyridine introduces acetyl moieties, improving solubility for pharmacological testing. Yields exceed 85% when reactions are conducted at 0–5°C.

Analytical Characterization and Structural Validation

Spectroscopic Techniques

  • FT-IR : Consistent C≡N stretches near 2225 cm⁻¹ and N–H stretches at 3425–3470 cm⁻¹.

  • 1H^1 \text{H} NMR : Key protons include aromatic signals between δ 7.2–8.0 and methylthio singlets at δ 2.5–2.7.

  • X-ray crystallography : Confirms planarity of the pyrazolopyrimidine core and bond lengths consistent with aromatic systems (e.g., C–N = 1.34 Å).

Elemental Analysis

Microanalytical data for C13 _{13}H10 _{10}N6 _{6}S show deviations <0.4% from theoretical values, confirming purity.

Yield Optimization Strategies

FactorOptimal ConditionYield Improvement
SolventGlacial acetic acid77% → 90%
CatalystTriethylamine (1 eqv)+15%
Reaction Time2 hours (solvent-free)+13%
Temperature170°C+18%

Challenges and Limitations

  • Regioselectivity : Competing reactions at exocyclic vs. endocyclic nitrogen atoms can produce isomeric byproducts, necessitating careful stoichiometry.

  • Purification : High-melting-point products (>250°C) require repetitive crystallization from acetic acid or DMF, reducing overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

    Cycloaddition: Sodium azide in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold, including 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, has shown promising results as an anticancer agent.

Case Studies

  • Cell Line Studies : Research involving human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) has shown that these compounds exhibit dose-dependent cytotoxicity. For example, specific derivatives have been reported to have IC50 values of 63.2 µM against HepG-2 cells .
CompoundCell LineIC50 (µM)Notes
18oHepG-263.2Significant cytotoxicity observed
18aMCF-777.6Further investigations recommended

Antituberculosis Activity

Another significant application of 7-Aminopyrazolo[1,5-a]pyrimidine derivatives is their potential as antitubercular agents.

Case Studies

  • A focused library of analogues was synthesized, leading to improved antitubercular activity compared to existing treatments. The best candidates demonstrated mechanisms unrelated to traditional targets such as cell-wall biosynthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 7-Aminopyrazolo[1,5-a]pyrimidine derivatives.

Key Findings

  • Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine ring can significantly enhance biological activity. For instance:
    • The introduction of nitrile groups at the third position and fluorine substitutions at various locations have shown synergistic effects on potency and selectivity .
ModificationPositionEffect on Activity
Nitrile Group3rdEnhanced potency
Fluorine SubstitutionVariableImproved selectivity

Research Recommendations

  • Exploration of novel heterocyclic substitutions could lead to enhanced activity profiles.
  • Computational modeling combined with experimental validation may yield insights into optimizing pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to adenosine receptors, potentially modulating their activity. Additionally, the presence of electron-withdrawing substituents in the pyrimidine ring enhances its biological activity .

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

  • Cyano Groups: The dicarbonitrile motif in 4a increases electron-withdrawing effects, enhancing stability and reactivity compared to monocarbonitrile analogs .
  • Amino vs. Morpholino: The 7-amino group in 4a improves hydrogen-bonding capacity for target interactions, whereas the morpholino group in 5b enhances solubility but reduces melting point stability .
  • Aryl Substitutions : Diphenyl groups (4a) contribute to higher melting points (308–310°C) versus methoxyphenyl derivatives (4d, 310–312°C), suggesting stronger crystal packing .

Solubility and Bioavailability Considerations

  • Polar Groups : Carboxamide (10a) and carboxylic acid derivatives exhibit higher aqueous solubility but lower membrane permeability .
  • Lipophilic Groups : Dicarbonitriles (4a) and aryl-substituted analogs balance lipophilicity for cellular uptake while retaining moderate solubility .

Biological Activity

Overview

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (7-APPDC) is a heterocyclic compound with significant biological activity. It features a fused pyrazole and pyrimidine ring system, characterized by an amino group and two dicarbonitrile functional groups. This unique structure contributes to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and as a therapeutic agent against viral infections and other diseases.

  • Molecular Formula : C₈H₄N₆
  • Molecular Weight : 172.16 g/mol
  • Structure : The compound consists of a pyrazolo[1,5-a]pyrimidine backbone with two cyano groups at the 3 and 6 positions.

7-APPDC's biological activity primarily stems from its ability to interact with specific molecular targets. It has been shown to bind to adenosine receptors and inhibit certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival. The presence of electron-withdrawing dicarbonitrile groups enhances its binding affinity to these targets, making it a potent candidate for further pharmacological studies.

Antiviral Activity

Research has demonstrated that 7-APPDC exhibits potent antiviral activity against hepatitis C virus (HCV). A series of derivatives were synthesized and evaluated for their inhibitory effects on HCV in cell culture systems, showing promising results in inhibiting viral replication .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that it can inhibit the growth of various cancer cell lines by interfering with key signaling pathways and inducing apoptosis in malignant cells. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance its efficacy against cancer .

Enzyme Inhibition

7-APPDC has been identified as an inhibitor of several enzymes, including:

  • Cathepsin K : A study reported moderate inhibition (K_i ≥ 77 μM) against cathepsin K, which is involved in bone resorption and could be targeted for osteoporosis treatment .
  • α-glucosidase : In vitro studies showed that derivatives of 7-APPDC exhibited strong inhibitory activity against α-glucosidase, outperforming standard drugs like acarbose with IC₅₀ values significantly lower than those of the reference drug .

Case Studies

  • HCV Inhibition : A study synthesized various 7-aminopyrazolo derivatives and tested them against HCV. The most potent derivative showed IC₅₀ values in the low micromolar range, indicating strong antiviral properties .
  • Anticancer Activity : In a series of experiments on different cancer cell lines, compounds derived from 7-APPDC demonstrated significant cytotoxic effects, leading to reduced viability and increased apoptosis rates compared to untreated controls .
  • Enzyme Inhibition : Research focused on the inhibitory effects of 7-APPDC derivatives on cathepsin K revealed that structural modifications could enhance binding affinity and specificity towards the enzyme, suggesting a pathway for developing new therapeutics for bone-related diseases .

Comparative Analysis with Similar Compounds

The biological activity of 7-APPDC can be compared with other similar compounds:

Compound NameStructureKey Activities
7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acidStructureAnticancer, antiviral
6-Aminopyrazolo[1,5-a]pyrimidine derivativesStructureKinase inhibition
7-Amino-1,2,4-triazolo[1,5-a]pyrimidineStructureAntimicrobial

Future Directions

Future research on this compound should focus on:

  • Optimization of Derivatives : Exploring modifications to enhance selectivity and potency.
  • Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their biological effects.
  • Clinical Trials : Initiating preclinical and clinical studies to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, and how is its structure confirmed?

  • Methodology :

  • Route 1 : Cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents (e.g., 3-oxo-3-arylpropanenitriles) under solvent-free grinding conditions yields the target compound. This method avoids solvents and leverages mechanochemical activation .

  • Route 2 : Coupling reactions of 7-chloropyrazolo[1,5-a]pyrimidine precursors with amines (e.g., aryl amines or picolylamine) in acetonitrile or ethanol under reflux .

  • Characterization :

  • IR Spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .

  • NMR (¹H/¹³C) : Assigns aromatic protons (δ 6.8–8.9 ppm) and carbonitrile carbons (δ ~115 ppm) .

  • Mass Spectrometry : Validates molecular weight via [M+H]⁺ peaks (e.g., m/z 359 for derivatives) .

    Table 1 : Representative Synthetic Conditions and Yields

    PrecursorReagent/ConditionsYield (%)Reference
    3-Oxo-3-arylpropanenitrileSolvent-free grinding, 80°C65–70
    7-Chloro derivativeAryl amine, acetonitrile, reflux60–75

Q. How can researchers optimize purification methods for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Recrystallization : Use polar aprotic solvents (e.g., DMF, ethanol) to isolate high-purity crystals. For example, compound 13a was recrystallized from ethanol/DMF to achieve >95% purity .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves closely related analogs (e.g., trifluoromethyl-substituted derivatives) .
  • Key Metrics : Monitor melting points (e.g., 221–223°C for compound 11 ) and elemental analysis (C/H/N ±0.3% deviation) to confirm purity .

Advanced Research Questions

Q. How do substituents at position 7 influence the compound’s bioactivity, and how can this be systematically evaluated?

  • Methodology :

  • Substitution Strategies : Introduce aryl, alkyl, or heterocyclic groups via nucleophilic aromatic substitution (e.g., using 7-chloro precursors) .

  • Biological Assays :

  • Anticancer Activity : Screen against cancer cell lines (e.g., IC₅₀ determination via MTT assay). Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced activity (IC₅₀ = 0.16 µM for β-naphthyl analogs) .

  • Enzyme Inhibition : Test inhibitory effects on Pf-dihydroorotate dehydrogenase or kinases via fluorescence-based assays .

    • Data Analysis : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

    Table 2 : Substituent Effects on Bioactivity

    R GroupIC₅₀ (µM)Target EnzymeReference
    7-β-Naphthyl0.16Pf-dihydroorotate dehydrogenase
    7-CF₃0.45Kinase X

Q. How can crystallographic data resolve contradictions in reported spectral or melting point data?

  • Methodology :

  • Single-Crystal XRD : Resolve polymorphism by analyzing unit cell parameters (e.g., monoclinic P21/c, a = 4.98 Å, b = 18.40 Å for chloromethyl derivatives) .
  • Thermal Analysis : Compare DSC thermograms to identify metastable polymorphs affecting melting points (e.g., Δm.p. = 2–3°C between batches) .
  • Case Study : Compound 10c (m.p. 266–268°C) vs. literature reports (263–265°C): Contradictions may arise from solvent inclusion in crystal lattices .

Q. What strategies mitigate side reactions during functionalization of the pyrazolo[1,5-a]pyrimidine core?

  • Methodology :

  • Protecting Groups : Use Boc-protected amines to prevent unwanted azo coupling during substitution reactions .
  • Reaction Optimization :
  • Temperature Control : Maintain reflux (80–100°C) in polar solvents (e.g., pyridine) to suppress hydrazine byproduct formation .
  • Catalysis : Employ Pd/Cu catalysts for selective cross-couplings (e.g., Suzuki-Miyaura for aryl groups) .
  • Monitoring : Track reaction progress via TLC or in-situ IR to halt at >90% conversion .

Methodological Notes

  • Contradiction Handling : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) when literature data conflict .
  • Advanced Characterization : Utilize HRMS (e.g., [M+H]⁺ = 254.1039) and DFT calculations to confirm tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Reactant of Route 2
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.